N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule that includes an imidazole ring and a pyridine ring, both of which are common structures in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole and pyridine derivatives can be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The imidazole and pyridine rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis
Imidazole and pyridine derivatives are known to participate in a variety of chemical reactions. The nature of these reactions would depend on the specific substituents present on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole and pyridine rings, as well as the sulfonamide group. These groups could affect properties such as solubility, acidity/basicity, and reactivity .Scientific Research Applications
- Imidazole derivatives, including the compound , have shown antibacterial properties. Researchers have explored their potential as novel antibiotics. These compounds may inhibit bacterial growth by targeting specific enzymes or cellular processes .
- Some imidazole-based molecules exhibit antifungal activity. For instance, the compound’s analogs have been tested against Candida albicans, a common fungal pathogen. These derivatives could serve as promising agents for combating fungal infections .
- Imidazole-containing compounds have been investigated for their anti-inflammatory properties. They may modulate immune responses and reduce inflammation, making them relevant in conditions like arthritis or inflammatory diseases .
- Researchers have explored imidazole derivatives as potential antitumor agents. These compounds might interfere with cancer cell growth, metastasis, or angiogenesis. Further studies are needed to validate their efficacy .
- Imidazole-based molecules have been studied for their antiviral effects. They could inhibit viral replication or entry into host cells. Such compounds might be useful in developing antiviral drugs .
- Imidazole serves as a crucial building block in drug design. Its derivatives contribute to the development of various pharmaceuticals. For example, commercially available drugs containing a 1,3-diazole ring (the core structure of imidazole) include antihistaminics, antivirals, antiulcer agents, and more .
Antibacterial Activity
Anti-Candida Activity
Anti-Inflammatory Effects
Antitumor Potential
Antiviral Activity
Drug Synthesis and Development
Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. Given the prevalence of imidazole and pyridine derivatives in medicinal chemistry, this compound could have potential applications in drug discovery .
properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-7-5-14-3-1-2-4-15(14)11-17)21-16-6-8-18(20-12-16)22-10-9-19-13-22/h5-13,21H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPJIUMMFMZGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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